molecular formula C16H20N2O6 B11826857 N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide

N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide

Cat. No.: B11826857
M. Wt: 336.34 g/mol
InChI Key: BTFHPAJTDBDNKE-OXGONZEZSA-N
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Description

N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide is a complex organic compound characterized by its unique structure, which includes an indole moiety linked to a sugar derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Glycosylation: The indole derivative is then glycosylated using a suitable glycosyl donor, such as a protected sugar derivative, under Lewis acid catalysis.

    Deprotection and Acetylation: The final steps involve deprotection of the sugar moiety and acetylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted indole compounds.

Scientific Research Applications

N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways by binding to these targets, thereby influencing cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]formamide
  • N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]propionamide

Uniqueness

N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide is unique due to its specific structural features, such as the presence of both an indole moiety and a sugar derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide

InChI

InChI=1S/C16H20N2O6/c1-8(20)18-13-14(21)15(12(7-19)24-16(13)22)23-11-6-17-10-5-3-2-4-9(10)11/h2-6,12-17,19,21-22H,7H2,1H3,(H,18,20)/t12-,13-,14-,15-,16-/m1/s1

InChI Key

BTFHPAJTDBDNKE-OXGONZEZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OC2=CNC3=CC=CC=C32)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2=CNC3=CC=CC=C32)O

Origin of Product

United States

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